molecular formula C12H17N3O B12057389 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole CAS No. 480439-10-9

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole

Cat. No.: B12057389
CAS No.: 480439-10-9
M. Wt: 219.28 g/mol
InChI Key: QNIBULVWNKYKPO-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a chemical compound with a complex structure that includes a benzimidazole ring substituted with hydroxyethylamino and trimethyl groups

Properties

CAS No.

480439-10-9

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(1,5,6-trimethylbenzimidazol-2-yl)amino]ethanol

InChI

InChI=1S/C12H17N3O/c1-8-6-10-11(7-9(8)2)15(3)12(14-10)13-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,13,14)

InChI Key

QNIBULVWNKYKPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NCCO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole typically involves the reaction of 1,6,7-trimethylbenzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzimidazole ring can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethylamino)ethanol
  • 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile
  • 2-(2-Hydroxyethylamino)quinoline-2,4-dione

Uniqueness

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is unique due to the presence of both hydroxyethylamino and trimethyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a benzimidazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and multiple methyl substitutions on the benzimidazole ring. The biological activity of this compound is primarily investigated in relation to its antiproliferative, pro-apoptotic properties, and effects on tubulin dynamics.

Antiproliferative Effects

Research has demonstrated that benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can inhibit the growth of aggressive cancer cells, such as the MDA-MB-231 breast cancer cell line. The antiproliferative activity is often quantified using the MTT assay, which measures cell viability based on mitochondrial activity.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundIC50 (μM)Cell LineReference
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazoleTBDMDA-MB-231
Benzimidazole Derivative A40-60MDA-MB-231
Benzimidazole Derivative B13-20MDA-MB-231

Pro-Apoptotic Activity

The pro-apoptotic effects of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole have been investigated through various assays. These include DAPI staining and immunofluorescent assays that reveal changes in nuclear morphology indicative of apoptosis. Compounds with similar structures have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways.

Case Study: Apoptosis Induction
A study involving a series of benzimidazole derivatives demonstrated that certain compounds could significantly increase apoptosis rates in MDA-MB-231 cells when compared to controls. The mechanism was linked to the inhibition of tubulin polymerization and subsequent mitotic arrest.

Tubulin Dynamics

The interaction of benzimidazole derivatives with tubulin has been a focal point in understanding their mechanism of action. Compounds like 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole are believed to bind to the colchicine site on tubulin, leading to altered dynamics that prevent proper microtubule formation.

Table 2: Effects on Tubulin Dynamics

CompoundEffect on Tubulin PolymerizationMechanism
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazoleInhibitionColchicine-like binding
Benzimidazole Derivative CRetarded polymerizationMicrotubule destabilization

Research Findings

Recent studies have highlighted the significance of methyl substitutions in enhancing the biological activity of benzimidazole derivatives. For instance, methyl groups at specific positions have been associated with increased cytotoxicity and improved binding affinity for tubulin.

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